Mass Shift Differentiation: L-Valine-13C5,15N,d8 (+14 Da) vs L-Valine-13C5,15N (+6 Da) in Multiplexed LC-MS/MS
L-Valine-13C5,15N,d8 provides a mass shift of +14 Da relative to unlabeled L-valine, compared with +6 Da for the dual-labeled analog L-Valine-13C5,15N [1]. This 8 Da differential separation enables unambiguous spectral resolution in multiplexed assays where multiple isotopologues are co-detected, reducing ion suppression and cross-talk artifacts .
| Evidence Dimension | Mass shift in LC-MS/MS detection (relative to unlabeled L-valine, m/z 118.2) |
|---|---|
| Target Compound Data | +14 Da (m/z 132.2) |
| Comparator Or Baseline | L-Valine-13C5,15N: +6 Da (m/z 124.2) |
| Quantified Difference | +8 Da greater mass separation vs dual-labeled analog |
| Conditions | LC-MS/MS analysis of branched-chain amino acids using Intrada column and MRM mode; 20 μL plasma sample preparation without derivatization |
Why This Matters
Procurement of the triple-labeled compound (+14 Da) prevents isotopic envelope overlap with endogenous valine and other labeled variants, ensuring baseline-resolved quantification essential for clinical diagnostic assays (e.g., MSUD newborn screening) where regulatory accuracy thresholds apply.
- [1] Davey C, et al. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Clinical Applications of Mass Spectrometry in Biomolecular Analysis: Methods and Protocols. 2022;2546:65-81. View Source
